molecular formula C28H27F3N8S B609026 4-甲基-1-(1h-吡唑-4-基甲基)-5-[(4-{[6-(2,2,2-三氟乙基)噻吩并[2,3-D]嘧啶-4-基]氨基}哌啶-1-基)甲基]-1h-吲哚-2-腈 CAS No. 1857417-13-0

4-甲基-1-(1h-吡唑-4-基甲基)-5-[(4-{[6-(2,2,2-三氟乙基)噻吩并[2,3-D]嘧啶-4-基]氨基}哌啶-1-基)甲基]-1h-吲哚-2-腈

货号 B609026
CAS 编号: 1857417-13-0
分子量: 564.6352
InChI 键: DETOMBLLEOZTMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MI-503 is used in the pharmacological inhibition of menin-MLL interaction that blocks progression of MLL leukemia in vivo.
MI-503 is a potent and selective Menin-MLL inhibitor with IC50 = 14.7 nM. MI-503 shows antitumor activity in in vitro and in vivo models of HCC and reveals the potential mechanism of menin contribution to HCC. Treatment with MI-503 selectively kills various HCC cell lines and this effect is significantly enhanced by a combination of MI-503 with sorafenib, the standard-of-care therapy for HCC.

科学研究应用

Suppression of Hypergastrinemia

MI-503 has been found to suppress hypergastrinemia, a condition characterized by an excessive level of gastrin in the blood . The compound achieves this by blocking the nuclear export of Menin and suppressing gastrin gene expression . This makes MI-503 a potential therapeutic agent for conditions associated with hypergastrinemia .

Inhibition of Gastrinomas

Gastrinomas, which are gastrin-expressing neuroendocrine tumors, are among the most frequent and malignant of the MEN1-dependent endocrine cancers . MI-503 has been shown to inhibit the growth of these tumors, making it a promising candidate for gastrinoma treatment .

Regulation of Wnt Signaling Pathway

MI-503 has been found to directly regulate WNT3A and the downstream genes of the Wnt signaling pathway in head and neck cancer (HNC) . This pathway plays a crucial role in cell growth and differentiation, and its dysregulation is often associated with various types of cancer .

Tumor Suppression in HNC

MI-503 acts as a tumor suppressor in HNC . It inhibits the invasive ability of HNC cells, thereby playing an important role in HNC progression .

Inhibition of Carcinogenesis

Research has shown that miR-503, a member of the miR-16 family, plays a role in the pathological processes of diseases, including carcinogenesis . As such, MI-503 could potentially be used to inhibit the process of carcinogenesis .

Regulation of Angiogenesis

miR-503 has been found to regulate angiogenesis, the process through which new blood vessels form from pre-existing vessels . This suggests that MI-503 could potentially be used to control angiogenesis, which is crucial in the growth and spread of cancer .

Control of Tissue Fibrosis

miR-503 has been implicated in the regulation of tissue fibrosis . This suggests that MI-503 could potentially be used in the treatment of diseases characterized by fibrosis .

Mitigation of Oxidative Stress

miR-503 has been found to play a role in the regulation of oxidative stress . This suggests that MI-503 could potentially be used to mitigate oxidative stress, which is often associated with various diseases .

属性

IUPAC Name

4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETOMBLLEOZTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F3N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile
Reactant of Route 2
4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile
Reactant of Route 4
4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile
Reactant of Route 5
4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile

Q & A

Q1: What is the mechanism of action of 4-Methyl-1-(1H-pyrazol-4-ylmethyl)-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile (MI-503)?

A: MI-503 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia 1 (MLL1) [, , , ]. This interaction is crucial for the formation of the COMPASS complex, which plays a vital role in gene expression by depositing the H3K4me3 activating mark on target gene promoters [, , ].

Q2: What are the downstream effects of disrupting the menin-MLL interaction with MI-503?

A2: Disrupting this interaction leads to the downregulation of several genes involved in cell proliferation, migration, and survival. Specifically, MI-503 has been shown to:

  • Reduce H3K4 methylation and transcriptional repression of target genes: Including PEG10 in hepatocellular carcinoma [] and HOXD13 in Ewing sarcoma [, , ].
  • Induce apoptosis and cell cycle arrest: This effect has been observed in various cancer cell lines, including leukemia, neuroblastoma, and hepatocellular carcinoma [, , , , ].
  • Inhibit tumor growth and metastasis: Studies in animal models have shown that MI-503 can effectively suppress tumor growth and spread in several cancer types, including leukemia, Ewing sarcoma, and hepatocellular carcinoma [, , , ].
  • Synergistically enhance the efficacy of other anticancer agents: MI-503 has shown synergistic activity when combined with sorafenib in hepatocellular carcinoma [] and venetoclax in KMT2A-rearranged acute lymphoblastic leukemia [].

Q3: Which cancers are particularly sensitive to MI-503 treatment?

A3: MI-503 has shown promising activity against various cancers, particularly those driven by the menin-MLL interaction:

  • MLL-rearranged (MLL-r) Leukemia: This type of leukemia is characterized by chromosomal translocations involving the MLL1 gene, leading to the formation of oncogenic fusion proteins that rely on the menin interaction for their function [, , ].
  • Ewing Sarcoma: This aggressive bone and soft-tissue tumor is characterized by the EWS-FLI1 fusion oncogene. Menin has been identified as a critical regulator of the serine biosynthetic pathway in Ewing sarcoma, contributing to its oncogenic activity [, ].
  • Neuroblastoma: This pediatric cancer exhibits overexpression of menin, and studies suggest that MI-503 can inhibit its growth by targeting cancer stem cells [, , ].
  • Hepatocellular Carcinoma: High menin levels correlate with poor prognosis in HCC patients. MI-503 demonstrates antitumor activity by downregulating genes critical for HCC cell proliferation and migration [].

Q4: What is the role of DYRK1A in KMT2A-rearranged acute lymphoblastic leukemia, and how does MI-503 treatment impact it?

A: DYRK1A is a kinase that has been identified as a crucial factor for KMT2A-R ALL cell survival [, ]. The oncogenic KMT2A fusion protein directly binds to and positively regulates DYRK1A expression. Interestingly, while DYRK1A negatively regulates cell proliferation, its inhibition by EHT1610 leads to the upregulation of MYC and hyperphosphorylation of ERK, ultimately causing cell cycle arrest [].

Q5: How does combining MI-503 with venetoclax affect KMT2A-R ALL cells?

A: DYRK1A inhibition through EHT1610 increases MYC expression, which subsequently leads to the accumulation of the pro-apoptotic protein BIM []. This sensitizes KMT2A-R ALL cells to BCL2 inhibition. Combining EHT1610 with venetoclax, a BCL2 inhibitor, synergistically kills KMT2A-R ALL cells [], suggesting a potential novel therapeutic strategy for this type of leukemia.

Q6: Has MI-503 shown efficacy in preclinical models of Ewing sarcoma?

A: Yes, while MI-503 has shown promise, another Menin inhibitor, VTP-50469, was evaluated in vivo against Ewing sarcoma preclinical models []. Although it significantly prolonged the time to event in some models, the effect size was generally small, and tumor regression was not observed []. This suggests that the Menin-MLL1 interaction might play a less critical role in Ewing sarcoma compared to MLL-rearranged leukemia.

Q7: How does MI-503 affect gastrin expression and what implications does this have for treating gastrinomas?

A: Menin is a known tumor suppressor of neuroendocrine tumors, including gastrinomas []. MI-503 has been shown to suppress hypergastrinemia by blocking the nuclear export of menin and reducing gastrin gene expression []. This finding highlights the potential of MI-503 as a targeted therapy for gastrinomas, especially those associated with MEN1 mutations that destabilize nuclear menin expression [].

Q8: What is the significance of identifying clinically relevant MEN1 mutations, such as R516fs and E235K, in the context of MI-503's mechanism of action?

A: Studies have shown that clinical MEN1 mutations, like R516fs and E235K, can lead to decreased stability and function of the menin protein []. These mutations often result in reduced menin protein half-life and impaired nuclear localization. This is significant because MI-503 acts by stabilizing nuclear menin, thereby rescuing its tumor-suppressive function.

Q9: Can MI-503 potentially be used to treat renal fibrosis?

A: Research suggests potential. Inhibition of the MLL1-menin interaction using MI-503 has been shown to attenuate renal fibrosis in a mouse model of obstructive nephropathy []. The study indicated that MI-503 achieved this by inhibiting epithelial-mesenchymal transition (EMT) and renal fibroblast activation, key processes driving fibrosis development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。